4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole
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Overview
Description
4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using bromine and a base such as sodium hydroxide to yield the desired pyrazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as solvent choice and reaction time, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of dehalogenated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenol: Shares similar halogen substituents but differs in the core structure.
1-Chloro-4-ethylcyclohexane: Similar in having halogen substituents but differs in the cyclic structure.
4-tert-Butyl-3-iodoheptane: Similar in having halogen substituents but differs in the aliphatic chain structure.
Uniqueness
4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8BrClN2 |
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Molecular Weight |
271.54 g/mol |
IUPAC Name |
4-bromo-5-(2-chlorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H8BrClN2/c1-14-10(8(11)6-13-14)7-4-2-3-5-9(7)12/h2-6H,1H3 |
InChI Key |
XYSJSGNVTXFQOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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